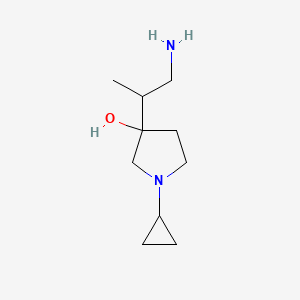![molecular formula C12H13F3O2 B13163432 [(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)
[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol is a chemical compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol . This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol typically involves the trifluoromethylation of suitable precursors. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes, followed by single electron transfer reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced photoredox catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted derivatives, each possessing unique chemical and physical properties.
Scientific Research Applications
[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is used in the production of advanced materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical reactivity and applications.
Trifluoromethyl phenyl sulfones: These compounds are used as trifluoromethylating agents and have similar synthetic utility.
Uniqueness
[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol stands out due to its specific stereochemistry and the presence of the oxolane ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.
Properties
Molecular Formula |
C12H13F3O2 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
[(2R,4R)-4-[3-(trifluoromethyl)phenyl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(6-16)17-7-9/h1-4,9,11,16H,5-7H2/t9-,11+/m0/s1 |
InChI Key |
OBNGXQZZBSVOGQ-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CO)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1C(COC1CO)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


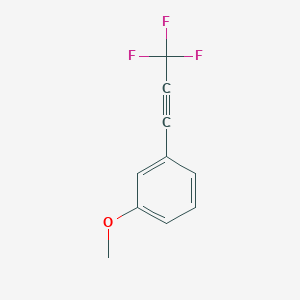
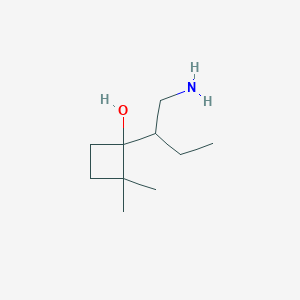




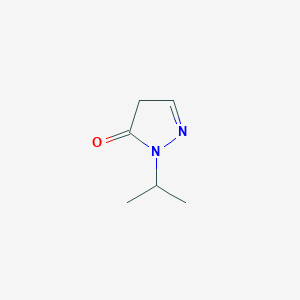
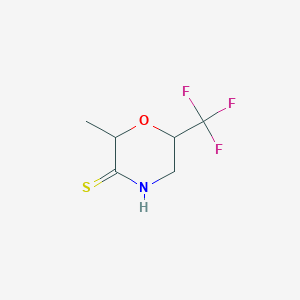
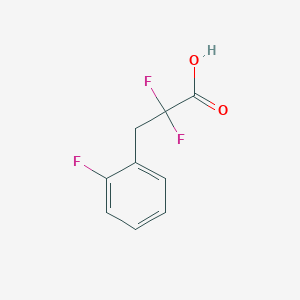
![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)

